molecular formula C19H20N2OS B2685450 1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone CAS No. 851803-61-7

1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone

Cat. No. B2685450
CAS RN: 851803-61-7
M. Wt: 324.44
InChI Key: GURZXCOAPHSNOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are often used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in acid-base reactions, the ketone group might undergo addition reactions, and the methylsulfanyl group might be involved in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility, stability, and reactivity .

Scientific Research Applications

Anti-Helicobacter pylori Agents

A study by Carcanague et al. (2002) explored compounds structurally related to 1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone, focusing on their potential as anti-Helicobacter pylori agents. They discovered that these compounds showed potent activity against this gastric pathogen, including strains resistant to traditional treatments. Their research highlighted the low minimal inhibition concentration values against various H. pylori strains and low activity against other microorganisms, indicating their specificity and potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Organometallic Chemistry

Cabeza et al. (2012) studied the reactions of NHC-functionalized phosphines and thioethers with ruthenium carbonyl. Their research provided insights into the complex interactions of these compounds in organometallic chemistry. This study underscores the significance of derivatives of this compound in the synthesis and reactivity of organometallic complexes (Cabeza et al., 2012).

Synthesis of Heteroatomic Compounds

Farzaliyev et al. (2020) focused on the synthesis of new sulfur- and nitrogen-containing compounds, including derivatives of phenylthiourea and acetophenone. They noted the significant biological activity of these compounds, particularly in creating drugs with antioxidant effects and potential impacts on biological membranes. This research highlights the importance of these compounds in the development of new drugs with varied biological activities (Farzaliyev et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses (for example, in medicine or materials science), and the development of methods for its large-scale synthesis .

properties

IUPAC Name

1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-15-6-5-9-17(12-15)14-23-19-20-10-11-21(19)18(22)13-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURZXCOAPHSNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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